An In-depth Technical Guide to 1-Fluoro-2-methylpropan-2-amine: Synthesis and Properties
An In-depth Technical Guide to 1-Fluoro-2-methylpropan-2-amine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Properties and Data
A summary of the known and computed physicochemical properties of 1-Fluoro-2-methylpropan-2-amine and its hydrochloride salt is presented below.
| Property | Value | Source |
| IUPAC Name | 1-fluoro-2-methylpropan-2-amine | PubChem[4] |
| Synonyms | 2-fluoro-1,1-dimethylethylamine | PubChem[4] |
| Molecular Formula | C4H10FN | PubChem[4] |
| Molecular Weight | 91.13 g/mol | PubChem[4] |
| CAS Number | 112433-52-0 | PubChem[4] |
| Melting Point (HCl salt) | 247-248 °C | Sigma-Aldrich[5] |
| Computed XLogP3 | 0.2 | PubChem[4] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Computed Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Computed Rotatable Bond Count | 1 | PubChem[4] |
Synthesis of 1-Fluoro-2-methylpropan-2-amine
While a specific, detailed experimental protocol for the synthesis of 1-Fluoro-2-methylpropan-2-amine is not explicitly described in the reviewed literature, a highly plausible synthetic route involves the deoxofluorination of the corresponding amino alcohol, 2-amino-2-methyl-1-propanol (B13486). This transformation can be effectively achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or its more thermally stable analogue, Deoxo-Fluor®.[6][7]
The proposed synthesis pathway is illustrated in the following diagram:
Caption: Proposed synthesis of 1-Fluoro-2-methylpropan-2-amine.
Detailed Experimental Protocol (Proposed)
The following protocol is adapted from general procedures for the fluorination of alcohols using DAST.[6][8][9] Caution: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment. DAST can decompose explosively if heated above 90°C.
Materials:
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2-Amino-2-methyl-1-propanol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Low-temperature thermometer
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and an inert gas inlet is charged with 2-amino-2-methyl-1-propanol (1.0 equivalent) dissolved in anhydrous dichloromethane (DCM).
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Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
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Addition of DAST: Diethylaminosulfur trifluoride (DAST) (1.1-1.2 equivalents) is dissolved in anhydrous DCM and added dropwise to the stirred solution of the amino alcohol via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for a specified period (typically 1-4 hours) and then allowed to slowly warm to room temperature overnight. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the excess DAST and acidic byproducts.
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Extraction: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to afford 1-Fluoro-2-methylpropan-2-amine.
Biological Activity and Potential Applications in Drug Development
As of the latest literature review, there is no specific information available regarding the biological activity, signaling pathways, or toxicological profile of 1-Fluoro-2-methylpropan-2-amine. However, the introduction of fluorine into amine-containing molecules is a well-established strategy in medicinal chemistry.
The presence of a fluorine atom can:
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Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the half-life of a drug.[1][2]
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Modulate Basicity: The high electronegativity of fluorine can lower the pKa of the neighboring amino group, which can influence the drug's ionization state at physiological pH, affecting its solubility, membrane permeability, and binding to target proteins.
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Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of the drug.[2]
Given these general principles, 1-Fluoro-2-methylpropan-2-amine could be a valuable building block for the synthesis of novel drug candidates. Its structural motif, a fluorinated tertiary butylamine, could be incorporated into various molecular scaffolds to explore its impact on pharmacological activity. Further research is warranted to elucidate the specific biological effects and potential therapeutic applications of this compound.
Safety Information
The hydrochloride salt of 1-Fluoro-2-methylpropan-2-amine is classified as a warning-level hazard, with hazard statements indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.
Conclusion
1-Fluoro-2-methylpropan-2-amine is a fluorinated amine with potential as a building block in drug discovery. While its synthesis can be plausibly achieved through the deoxofluorination of 2-amino-2-methyl-1-propanol, a detailed characterization of its physical and biological properties is currently lacking in the scientific literature. This guide provides a foundation for researchers interested in exploring the synthesis and potential applications of this and related fluorinated compounds, highlighting the need for further investigation into its pharmacological profile.
References
- 1. nbinno.com [nbinno.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Fluoro-2-methylpropan-2-amine | C4H10FN | CID 13935250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-fluoro-2-methylpropan-2-amine hydrochloride | 112433-51-9 [sigmaaldrich.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. DAST - Enamine [enamine.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
